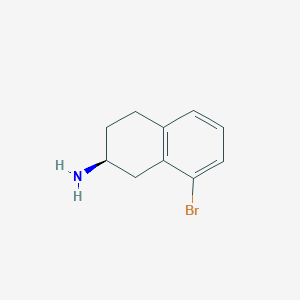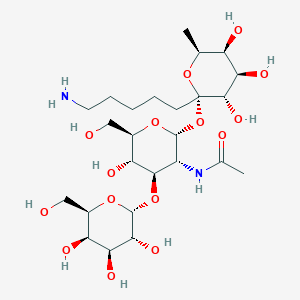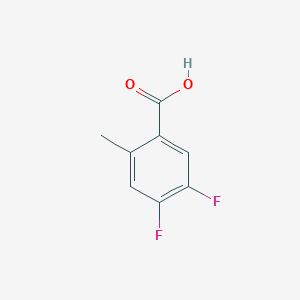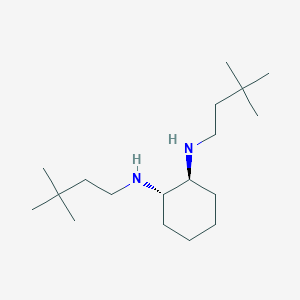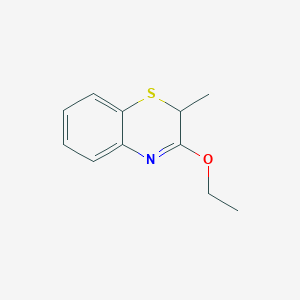![molecular formula C10H8F6O3S B066993 [3,5-Bis(trifluormethyl)phenyl]methylmethansulfonat CAS No. 183551-51-1](/img/structure/B66993.png)
[3,5-Bis(trifluormethyl)phenyl]methylmethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzyl methanesulphonate is a versatile chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)benzyl methanesulphonate is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Pharmaceutical Development: The compound is used in the development of drugs due to its ability to introduce the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of pharmaceutical compounds.
Material Science: It is utilized in the preparation of advanced materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It can be inferred from related compounds that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Related compounds have been noted for their role in promoting organic transformations , which suggests that they may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate. For instance, it is moisture sensitive and should be stored under dry inert gas . It should also be protected from heat and oxidizing agents . These factors should be taken into consideration when handling and storing the compound.
Vorbereitungsmethoden
The synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
3,5-Bis(trifluoromethyl)benzyl methanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water or aqueous base, 3,5-Bis(trifluoromethyl)benzyl methanesulphonate can hydrolyze to form [3,5-Bis(trifluoromethyl)phenyl]methanol and methanesulfonic acid.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)benzyl methanesulphonate can be compared with other similar compounds such as:
[3,5-Bis(trifluoromethyl)phenyl]methanol: This compound is a precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate and shares similar reactivity.
[3,5-Bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in various organic transformations and shares the trifluoromethylphenyl motif.
[3,5-Bis(trifluoromethyl)aniline]: This compound is used in the synthesis of pharmaceuticals and agrochemicals and also contains the trifluoromethylphenyl group.
These comparisons highlight the unique reactivity and applications of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKYNJFFAWNSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593344 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183551-51-1 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


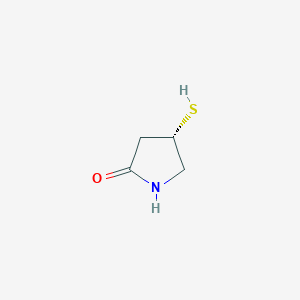

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)
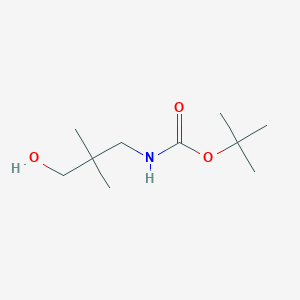
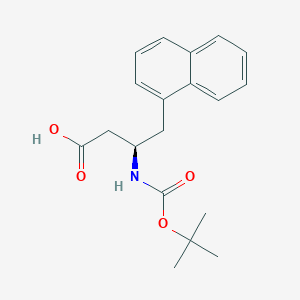
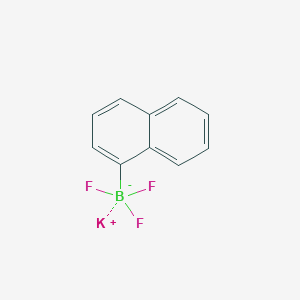
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)
